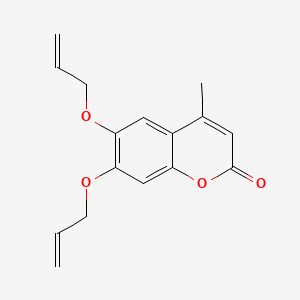
6,7-Diallyloxy-4-methylcoumarin
Vue d'ensemble
Description
6,7-Diallyloxy-4-methylcoumarin is a synthetic derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and are known for their pleasant aroma
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-diallyloxy-4-methylcoumarin typically involves the following steps :
Condensation Reaction: Ethyl acetoacetate is condensed with phloroglucinol in the presence of concentrated sulfuric acid at 15°C. The reaction mixture is stirred for 4 hours at room temperature and then poured into ice to yield 5,7-dihydroxy-4-methylcoumarin.
Allylation: The obtained 5,7-dihydroxy-4-methylcoumarin is dissolved in dry acetone containing allyl bromide and anhydrous potassium carbonate. The mixture is refluxed for 4 hours, cooled, and filtered. The residue is crystallized from acetone to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Diallyloxy-4-methylcoumarin can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted coumarin derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation Products: Epoxides or hydroxylated derivatives.
Substitution Products: Amino or thio-substituted coumarin derivatives.
Applications De Recherche Scientifique
6,7-Diallyloxy-4-methylcoumarin has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various coumarin derivatives with potential biological activities.
Biology: Investigated for its potential as an anti-inflammatory and anticancer agent.
Medicine: Explored for its ability to inhibit specific enzymes and pathways involved in disease processes.
Mécanisme D'action
The mechanism of action of 6,7-diallyloxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, its ability to generate reactive oxygen species (ROS) upon oxidation can lead to cellular damage in cancer cells, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
6,7-Dihydroxy-4-methylcoumarin: A precursor in the synthesis of 6,7-diallyloxy-4-methylcoumarin, known for its antioxidant properties.
5,7-Diallyloxy-4-methylcoumarin: Another derivative with similar structural features but different substitution patterns.
Uniqueness: this compound stands out due to the presence of allyloxy groups at the 6 and 7 positions, which confer unique chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple research fields highlight its versatility and importance.
Propriétés
IUPAC Name |
4-methyl-6,7-bis(prop-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-4-6-18-14-9-12-11(3)8-16(17)20-13(12)10-15(14)19-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMZYAZRYDGJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC=C)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


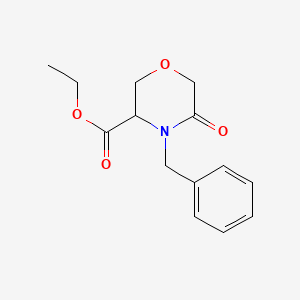
![(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane](/img/structure/B3039447.png)
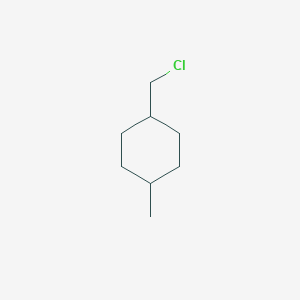
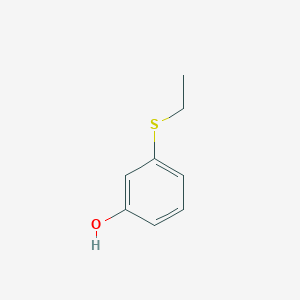

![2',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B3039454.png)
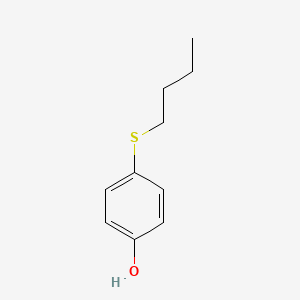
![3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039457.png)
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039459.png)
![3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039460.png)
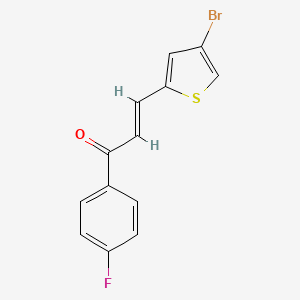
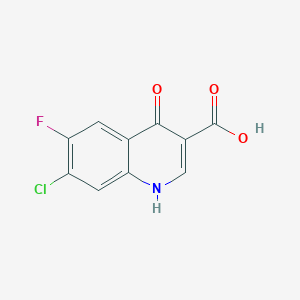
![2-Benzyl-2,6-diazaspiro[4.5]decane](/img/structure/B3039465.png)
![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate](/img/structure/B3039468.png)
